molecular formula C13H10F3S+ B14085784 Trifluoromethyldiphenylsulfonium

Trifluoromethyldiphenylsulfonium

Cat. No.: B14085784
M. Wt: 255.28 g/mol
InChI Key: FXIXJKOVGVATTM-UHFFFAOYSA-N
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Description

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a heterocyclic compound known for its unique properties and applications in various fields of science and industry. This compound is particularly notable for its role in chemical synthesis, catalysis, and drug delivery due to its high reactivity and ability to generate trifluoromethylcarbene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the reaction of diphenyl sulfide with trifluoromethyl sulfonate in the presence of a base such as sodium hydride or potassium carbonate. This reaction produces diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate. The second step involves the oxidation of this intermediate with meta-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 85°C .

Major Products

The major products formed from these reactions include trifluoromethylated cyclopropanes, trifluoromethylated dihydroaminothiophenes, and aminothiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate involves the generation of trifluoromethylcarbene, a highly reactive intermediate. This intermediate can insert into various chemical bonds, leading to the formation of new compounds. The compound also interacts with molecular targets through Lewis acid-base coordination, hydrogen bonds, and electrostatic interactions, which enhance its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylsulfonium trifluoromethanesulfonate
  • Trifluoromethylsulfonium trifluoromethanesulfonate
  • Diphenyl(trifluoromethyl)sulfonium chloride

Uniqueness

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its ability to generate trifluoromethylcarbene, which is not commonly observed in similar compounds. This property makes it particularly valuable in the synthesis of trifluoromethylated compounds, which are important in various industrial applications .

Properties

Molecular Formula

C13H10F3S+

Molecular Weight

255.28 g/mol

IUPAC Name

diphenyl(trifluoromethyl)sulfanium

InChI

InChI=1S/C13H10F3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1

InChI Key

FXIXJKOVGVATTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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